(2S)-2,3,3-Trimethylbutan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2,3,3-Trimethylbutan-1-OL is an organic compound with the molecular formula C7H16O It is a chiral alcohol, meaning it has a specific three-dimensional arrangement of its atoms that cannot be superimposed on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2,3,3-Trimethylbutan-1-OL typically involves the reduction of the corresponding ketone, (2S)-2,3,3-Trimethylbutan-2-one. This reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. These processes use catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the ketone to the alcohol. The reaction is typically carried out under high pressure and temperature to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: (2S)-2,3,3-Trimethylbutan-1-OL can undergo various chemical reactions, including:
Oxidation: The alcohol can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form alkanes using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed:
Oxidation: (2S)-2,3,3-Trimethylbutan-2-one or (2S)-2,3,3-Trimethylbutanoic acid.
Reduction: Corresponding alkanes.
Substitution: Alkyl halides such as (2S)-2,3,3-Trimethylbutyl chloride or bromide.
Scientific Research Applications
(2S)-2,3,3-Trimethylbutan-1-OL has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving chiral alcohols.
Industry: The compound is used in the production of fragrances and flavors due to its unique scent profile.
Mechanism of Action
The mechanism of action of (2S)-2,3,3-Trimethylbutan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group of the alcohol can form hydrogen bonds with active sites of enzymes, facilitating catalytic processes. Additionally, the chiral nature of the compound allows it to interact selectively with chiral receptors, leading to specific biological effects.
Comparison with Similar Compounds
- (2R)-2,3,3-Trimethylbutan-1-OL
- (2S)-2,3,3-Trimethylbutan-2-one
- (2S)-2,3,3-Trimethylbutanoic acid
Comparison:
(2R)-2,3,3-Trimethylbutan-1-OL: This is the enantiomer of (2S)-2,3,3-Trimethylbutan-1-OL. While they have the same molecular formula, their three-dimensional arrangements differ, leading to different interactions with chiral environments.
(2S)-2,3,3-Trimethylbutan-2-one: This compound is the oxidized form of this compound. It lacks the hydroxyl group and has a carbonyl group instead, leading to different reactivity and applications.
(2S)-2,3,3-Trimethylbutanoic acid: This is the carboxylic acid derivative of this compound. It has different chemical properties and is used in different applications compared to the alcohol.
Properties
Molecular Formula |
C7H16O |
---|---|
Molecular Weight |
116.20 g/mol |
IUPAC Name |
(2S)-2,3,3-trimethylbutan-1-ol |
InChI |
InChI=1S/C7H16O/c1-6(5-8)7(2,3)4/h6,8H,5H2,1-4H3/t6-/m1/s1 |
InChI Key |
IWWVOLGZHKFWKK-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](CO)C(C)(C)C |
Canonical SMILES |
CC(CO)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.